molecular formula C17H23ClN6 B6435050 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549041-75-8

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6435050
CAS No.: 2549041-75-8
M. Wt: 346.9 g/mol
InChI Key: ATWGOIUFGDWCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This particular compound features a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chloropyrimidine Intermediate: The synthesis begins with the preparation of 5-chloropyrimidine, which can be achieved through the chlorination of pyrimidine using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

    Piperazine Substitution: The chloropyrimidine intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) to form the 5-chloropyrimidin-2-yl piperazine derivative.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with 4-tert-butyl-2-methylpyrimidine under conditions that may include the use of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit or modulate the activity of the target. The chloropyrimidine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
  • 4-tert-butyl-6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
  • 4-tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Uniqueness

The uniqueness of 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, potentially enhancing selectivity for certain targets. The chloropyrimidine moiety offers opportunities for further functionalization, making it a versatile scaffold for drug development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6/c1-12-21-14(17(2,3)4)9-15(22-12)23-5-7-24(8-6-23)16-19-10-13(18)11-20-16/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWGOIUFGDWCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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